molecular formula C11H11BO3 B1592516 (3-Methoxynaphthalen-1-yl)boronic acid CAS No. 219834-94-3

(3-Methoxynaphthalen-1-yl)boronic acid

Cat. No.: B1592516
CAS No.: 219834-94-3
M. Wt: 202.02 g/mol
InChI Key: SEIWXMRNVBLGPH-UHFFFAOYSA-N
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Description

“(3-Methoxynaphthalen-1-yl)boronic acid” is a chemical compound with the molecular formula C11H11BO3 . It is used for research and development purposes .


Synthesis Analysis

The primary method for the synthesis of boronic acids like “this compound” is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is not well developed, but there are reports of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 202.02 . It has a predicted boiling point of 424.6±47.0 °C and a predicted density of 1.23±0.1 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Synthesis of Arylphthalides

(3-Methoxynaphthalen-1-yl)boronic acid plays a role in the synthesis of 3-substituted phthalides, achieved through a rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by intramolecular lactonization. This method tolerates various functional groups and is a novel approach for synthesizing 3-arylphthalides (Lv et al., 2011).

2. Photophysical Properties and Solvatochromism

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) have been studied using solvatochromic shift and quantum chemical methods. The study observed that the excited state dipole moments are greater than the ground state, confirming π → π* transition and revealing insights into the spectral variations and quantum yield in different solvents (Muddapur et al., 2016).

3. Formation of Tetraarylpentaborates

Research has shown that this compound can react with aryloxorhodium complexes to form cationic rhodium complexes with new tetraarylpentaborates. This highlights its role in the formation of complex boron-containing structures, which are significant in the field of inorganic chemistry (Nishihara et al., 2002).

4. Decarboxylative Borylation

In medicinal chemistry, boronic acids like this compound are used as bioisosteres to improve the potency or pharmacokinetic profiles of lead compounds. The nickel-catalyzed decarboxylative borylation process is significant for replacing carboxylic acid groups with boronic acids and esters in a variety of compounds (Li et al., 2017).

5. Chromatographic Analysis of Biological Thiols

A derivative of this compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This demonstrates its applicability in analytical chemistry, specifically in the detection and analysis of biological compounds (Gatti et al., 1990).

6. High Affinity Diol Recognition

Studies have shown that 3-methoxycarbonyl-5-nitrophenyl boronic acid, a related compound, has high affinity for diols. This suggests a potential for this compound in diol and carbohydrate recognition, relevant to bioorganic and medicinal chemistry (Mulla et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . Protodeboronation of boronic esters is not well developed, indicating a potential area for future research .

Properties

IUPAC Name

(3-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIWXMRNVBLGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631117
Record name (3-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219834-94-3
Record name (3-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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